3-Bromo-7-nitroindazole

描述

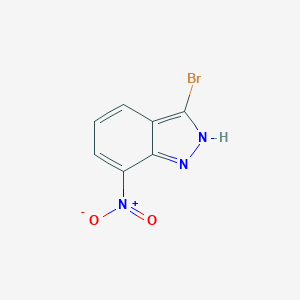

3-bromo-7-nitro-1H-indazole: is an organic compound belonging to the class of indazoles, which are heterocyclic compounds characterized by a pyrazole ring fused to a benzene ring . This compound is notable for its applications in various fields, including medicinal chemistry and materials science.

准备方法

合成路线和反应条件: 3-溴-7-硝基-1H-吲唑的合成通常涉及吲唑衍生物的硝化和溴化。一种常见的方法包括 1H-吲唑的硝化,然后进行溴化。 硝化可以用硝酸和硫酸进行,而溴化可以用溴或 N-溴代琥珀酰亚胺 (NBS) 在催化剂存在下进行 。

工业生产方法: 3-溴-7-硝基-1H-吲唑的工业生产方法通常涉及优化的反应条件,以最大限度地提高产率和纯度。 这些方法可能包括使用连续流反应器和先进的纯化技术,例如重结晶和色谱法 。

化学反应分析

反应类型: 3-溴-7-硝基-1H-吲唑会发生各种化学反应,包括:

取代反应: 溴原子可以在适当条件下被其他亲核试剂取代。

常见试剂和条件:

取代反应: 常见试剂包括胺或硫醇等亲核试剂,反应通常在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等极性溶剂中进行。

主要产物:

取代反应: 产物包括根据所用亲核试剂的不同而不同的各种取代吲唑。

还原反应: 主要产物是 3-溴-7-氨基-1H-吲唑.

科学研究应用

Neuroscience Research

Inhibition of Nitric Oxide Synthase:

3B7N is primarily recognized for its role as an nNOS inhibitor. Studies have shown that it effectively reduces nitric oxide (NO) production, which is crucial in various neurological processes. For instance, Workman et al. (2008) demonstrated that 3B7N administration in prairie voles significantly impaired maternal aggression behaviors by decreasing citrulline immunoreactivity in the paraventricular nucleus (PVN), indicating reduced NO synthesis .

Anxiety and Behavioral Studies:

In behavioral assessments, mice treated with 3B7N exhibited altered anxiety-like responses. The compound was shown to affect the latency to enter open arms in an elevated plus maze, suggesting a potential anxiolytic effect when nNOS activity is inhibited . This finding supports the hypothesis that NO plays a significant role in modulating anxiety-related behaviors.

Plant Biology

Inhibition of Blue Light Signaling:

3B7N has been identified as an inhibitor of blue light-mediated signaling pathways in plants. Research indicates that it competes with ATP for binding to the blue light receptor CRY1, thereby inhibiting the photoreduction process essential for blue light signaling . This inhibition can lead to enhanced hypocotyl elongation, which may be utilized to manipulate plant growth under varying light conditions. Such applications could be particularly beneficial in agriculture for improving crop yields under suboptimal light environments .

Neuroprotection

Potential for Treating Ischemic Injury:

Recent studies have investigated the neuroprotective effects of 3B7N against brain ischemic injury, particularly in diabetic models. The compound has shown promise in attenuating ischemic damage, suggesting its potential as a therapeutic agent for conditions involving oxidative stress and neuronal damage .

Pharmacological Insights

Mechanism of Action:

3B7N acts as an inhibitor of various nitric oxide synthase isoforms, including nNOS and endothelial nitric oxide synthase (eNOS). Its mechanism involves blocking the production of NO, a signaling molecule implicated in numerous physiological processes such as vasodilation and neurotransmission .

Summary Table of Applications

作用机制

Mechanism of Action: 3-bromo-7-nitro-1H-indazole exerts its effects primarily through the inhibition of nitric oxide synthase (NOS). It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological processes, including vasodilation and neurotransmission .

Molecular Targets and Pathways: The primary molecular target of 3-bromo-7-nitro-1H-indazole is nitric oxide synthase. By inhibiting this enzyme, the compound can affect pathways related to nitric oxide signaling, which is involved in processes such as inflammation, immune response, and neurotransmission .

相似化合物的比较

类似化合物:

7-硝基吲唑: 另一种对一氧化氮合酶具有类似抑制作用的吲唑衍生物。

3-溴-1-甲基-7-硝基-1H-吲唑: 具有可能不同的药代动力学特性的甲基化衍生物.

独特性: 3-溴-7-硝基-1H-吲唑因其独特的取代模式而独一无二,该模式赋予其独特的化学和生物学特性。

生物活性

3-Bromo-7-nitroindazole (3-Br-7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in various physiological and pathological processes. This article delves into the biological activities of 3-Br-7-NI, highlighting its mechanisms, effects on behavior, and implications for research.

3-Br-7-NI selectively inhibits nNOS, leading to decreased production of nitric oxide (NO). This inhibition can affect various biological pathways, particularly those related to neuronal signaling and behavior. The compound has been shown to interact with key receptors and enzymes, impacting processes such as anxiety, aggression, and memory formation.

1. Inhibition of Nitric Oxide Synthase

3-Br-7-NI is recognized for its potent inhibition of nNOS in rat cerebellar tissues, demonstrating greater efficacy than its predecessor, 7-nitroindazole . This property has made it a valuable tool in studying the role of NO in neural functions.

2. Behavioral Effects

Research has demonstrated that treatment with 3-Br-7-NI can significantly alter behavioral responses in animal models:

- Anxiety and Aggression : In studies involving mice, administration of 3-Br-7-NI resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests. Mice treated with the compound showed increased entries into open arms compared to controls . Additionally, nNOS inhibition was linked to increased aggression levels in social contexts .

- Maternal Aggression : In prairie voles, treatment with 3-Br-7-NI impaired maternal aggression behaviors. The compound reduced citrulline immunoreactivity in the paraventricular nucleus (PVN), suggesting a critical role for NO in maternal behaviors .

3. Cognitive Functions

Studies have indicated that nNOS plays a significant role in learning and memory processes. Chronic administration of 3-Br-7-NI impaired spatial learning in the Morris water maze paradigm, indicating that NO signaling is essential for cognitive function . This effect was associated with decreased expression of brain-derived neurotrophic factor (BDNF) mRNA in the hippocampus, further supporting the link between NO and memory formation .

Case Studies

属性

IUPAC Name |

3-bromo-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSTZPMYAZRZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274319 | |

| Record name | 3-Bromo-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-34-0 | |

| Record name | 3-Bromo-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-7-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。